molecular formula C11H10ClNO B062493 (2-Chloro-7-methylquinolin-3-yl)methanol CAS No. 170848-22-3

(2-Chloro-7-methylquinolin-3-yl)methanol

Cat. No.: B062493
CAS No.: 170848-22-3
M. Wt: 207.65 g/mol
InChI Key: ZULSNMQBGIVMGC-UHFFFAOYSA-N
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Description

(2-Chloro-7-methylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Halogenated Quinolines Synthesis :

    • A study investigated the dehalogenation of substituted 2-chloroquinoline-3-carbaldehydes, including aspects relevant to (2-Chloro-7-methylquinolin-3-yl)methanol, suggesting its use in the synthesis of various halogenated quinolines. The yields of the reaction were improved by adjusting reaction conditions like temperature and solvent choice (Klad'ko, Vodzinskii, & Ishkov, 2015).
  • Antimalarial Activity :

    • Derivatives of chloroquinoline, potentially including modifications of this compound, have been synthesized for their potential antimalarial properties. Specific chloroquinoline compounds showed curative effects against Plasmodium berghei in mice, suggesting a pathway for the development of new antimalarial drugs (Lutz & Sanders, 1976).
  • Charge Density Analysis :

    • Research on the nature of Cl···Cl intermolecular interactions included compounds such as 2-chloro-3-quinolinyl methanol, providing insights into the electron density and topological features of such compounds. This work is crucial for understanding the physical chemistry and potential reactivity of chloroquinolines (Hathwar & Guru Row, 2010).
  • Photophysical Properties of Chloroquinoline Derivatives :

    • Novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety were synthesized and investigated for their photophysical properties. This research could have implications for developing materials with specific light-absorbing or emitting properties (Singh, Sindhu, & Khurana, 2015).
  • Antimicrobial Potentials :

    • The antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues were investigated, including the potential application of chloroquinolines as natural preservatives against foodborne bacteria. This study underscores the potential use of these compounds in food safety and preservation (Kim, Lee, Yang, & Lee, 2014).
  • Antitubercular Agents :

    • Several quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines were synthesized and evaluated for their antitubercular activity. This research indicates the potential medicinal applications of modified chloroquinolines in combating tuberculosis (Thomas et al., 2011).

Safety and Hazards

The safety data sheet for “(2-Chloro-7-methylquinolin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .

Properties

IUPAC Name

(2-chloro-7-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULSNMQBGIVMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356674
Record name (2-chloro-7-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170848-22-3
Record name (2-chloro-7-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170848-22-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6.9 g (180 mmol) of sodium borohydride in 250 ml of absolute ethanol, a solution of 15 g (73 mmol) of 2-chloro-3-formyl-7-methylquinoline in 250 ml of dry tetrahydrofuran was added over 15 minutes without cooling. During the addition a slight H2 -evolution and a temperature rise to +28° C. was observed. The reaction mixture was stirred at room temperature for 4 hours and then 4 ml of the reaction mixture was evaporated in vacuo and the residue dissolved in ethyl acetate, extracted with saturated sodium hydrogen carbonate solution, dried over sodium sulfate and evaporated in vacuo to give a residue of 100 mg. 1H-NMR indicated complete conversion to the alcohol. After 5 hours the whole reaction mixture was worked up in the same way to give 14.8 g 2-chloro-3-hydroxymethyl-7-methylquinoline after evaporation.
Quantity
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15 g
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250 mL
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alcohol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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